2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole
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Overview
Description
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine ring, which is further substituted with a tert-butylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Benzothiazole Ring: The benzothiazole ring is introduced via a condensation reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Substitution with Tert-butylbenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 4-tert-butylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperidine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to the combination of the benzothiazole and piperidine rings, which confer distinct chemical and biological properties. The tert-butylbenzoyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26N2OS |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C23H26N2OS/c1-23(2,3)18-10-8-17(9-11-18)22(26)25-14-12-16(13-15-25)21-24-19-6-4-5-7-20(19)27-21/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
RLFDGOAWHSQPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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